Chloro(diphenylmethyl)magnesium

Description

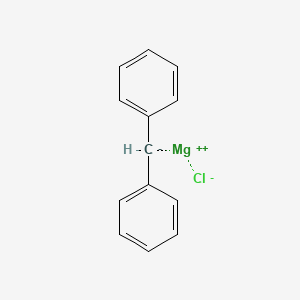

Chloro(diphenylmethyl)magnesium is an organomagnesium compound belonging to the class of Grignard reagents, characterized by the general formula R-Mg-X, where R represents an organic group and X is a halogen. In this case, the organic moiety is a diphenylmethyl group (C₆H₅)₂CH-, and the halogen is chlorine. Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the construction of complex molecular architectures such as alcohols, ketones, and carboxylic acids .

For instance, Grignard reagents with bulky aromatic or alkyl substituents, such as Phenylmagnesium chloride (C₆H₅MgCl) and Cyclohexylmagnesium chloride (C₆H₁₁ClMg), exhibit reduced reactivity compared to less sterically hindered analogs due to the electron-donating and steric effects of the substituents . The diphenylmethyl group likely enhances stability by impeding side reactions, a common trait observed in aryl-substituted Grignard reagents .

Properties

Molecular Formula |

C13H11ClMg |

|---|---|

Molecular Weight |

226.98 g/mol |

IUPAC Name |

magnesium;phenylmethylbenzene;chloride |

InChI |

InChI=1S/C13H11.ClH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-11H;1H;/q-1;;+2/p-1 |

InChI Key |

DACRXMIYAGNEHP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(diphenylmethyl)magnesium can be synthesized through the reaction of diphenylmethane with magnesium in the presence of a halogen source, typically chlorine. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

Ph2CH2+Mg+Cl2→Ph2CHMgCl

Industrial Production Methods

On an industrial scale, the preparation of this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure uniform mixing of reactants. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Chloro(diphenylmethyl)magnesium undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halogens in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.

Temperature: Reactions are often conducted at low temperatures to control the reactivity.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Hydrocarbons: Result from coupling reactions with alkyl halides.

Scientific Research Applications

Chloro(diphenylmethyl)magnesium has a wide range of applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

Material Science: Utilized in the preparation of polymers and advanced materials.

Biochemistry: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of chloro(diphenylmethyl)magnesium involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Chloro(diphenylmethyl)magnesium with four structurally related Grignard reagents, highlighting key differences in molecular properties, reactivity, and applications:

*Calculated based on atomic weights.

Key Findings:

Steric Effects : Bulky substituents like diphenylmethyl reduce reactivity by hindering access to the magnesium center. This contrasts with linear alkyl groups (e.g., isopropyl), which enhance nucleophilicity .

Electronic Effects : Electron-withdrawing groups (e.g., Cl in Chloro(2,6-dichlorobenzyl)magnesium) decrease nucleophilicity, whereas electron-donating groups (e.g., phenyl) stabilize the reagent but slow reaction kinetics .

Applications : Diphenylmethyl-substituted reagents are ideal for synthesizing sterically crowded products, while simpler alkyl variants like isopropylmagnesium chloride are preferred for rapid, high-yield reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.